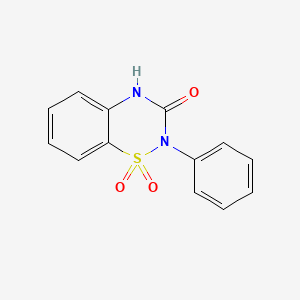

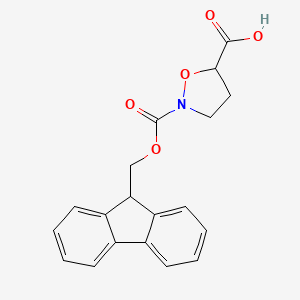

![molecular formula C21H22N4 B2521056 2-[4-(1H-咪唑-1-基)苯基]-2-(4-异丙基-3-甲基苯胺)丙腈 CAS No. 866157-83-7](/img/structure/B2521056.png)

2-[4-(1H-咪唑-1-基)苯基]-2-(4-异丙基-3-甲基苯胺)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex acetonitrile derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as inhibitors for various enzymes. The paper titled "Synthesis of (Z)-2-[Quinazolin-4(3H)-ylidene]acetonitriles" discusses an efficient one-pot preparation method for (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles. This method involves the addition of 2-lithioacetonitrile to the cyano carbon of N-(2-cyanophenyl)alkanimidates, followed by an intramolecular attack that results in the formation of the desired product through a series of reactions including loss of alkoxide and tautomerization .

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is crucial for their biological activity. In the context of the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," the presence of the imidazole ring suggests potential for interaction with biological targets, as imidazole is a common moiety in drugs that interact with enzymes and receptors. The synthesis method described in could potentially be adapted to synthesize derivatives of the compound , considering the structural similarities and reactivity of the cyano group.

Chemical Reactions Analysis

The chemical reactivity of acetonitrile derivatives is influenced by the presence of the cyano group and other substituents on the aromatic rings. The paper does not directly address the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," but it does provide insight into the types of reactions that such compounds might undergo, including nucleophilic addition and intramolecular cyclization. These reactions are important for the formation of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," it is possible to infer that the compound would exhibit properties typical of acetonitrile derivatives. These might include moderate to good solubility in organic solvents, potential for hydrogen bonding due to the imidazole ring, and a relatively high reactivity due to the presence of the cyano group. The glycosidase inhibitory activity mentioned in the second paper suggests that similar compounds could also exhibit significant biological activity, which could be relevant for the compound if it shares similar structural features.

科学研究应用

酶抑制和药物代谢

与“2-[4-(1H-咪唑-1-基)苯基]-2-(4-异丙基-3-甲基苯胺)丙腈”在结构上相关的化合物的一个重要应用在于抑制细胞色素 P450 (CYP) 酶。这些酶在药物代谢中起着至关重要的作用,抑制它们对于理解药物-药物相互作用至关重要。Khojasteh 等人 (2011) 探索了化学抑制剂对主要人肝 CYP 同工型的效力和选择性,强调了此类化合物在药代动力学研究和药物开发过程中的重要性 (Khojasteh 等人,2011)。

杂环化学和药物设计

具有咪唑骨架的化合物,例如本例中的化合物,在医药化学中至关重要,因为它们在合成杂环化合物中发挥作用。Gomaa 和 Ali (2020) 综述了 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质,展示了它们在合成吡唑并咪唑等杂环化合物中的重要性。这强调了咪唑衍生物在开发具有多种生物活性的新药中的相关性 (Gomaa 和 Ali,2020)。

炎性疾病的药效团设计

p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂的设计,该激酶是治疗炎性疾病的靶点,通常涉及具有咪唑骨架的化合物。Scior 等人 (2011) 强调了三取代和四取代咪唑骨架在创建 p38 MAP 激酶选择性抑制剂中的重要性,展示了此类化合物对炎症相关疾病治疗设计的影响 (Scior 等人,2011)。

免疫应答调节

咪唑衍生物,如咪喹莫德,充当免疫应答调节剂。Syed (2001) 讨论了咪喹莫德的作用,咪喹莫德是一种通过诱导细胞因子激活免疫系统的化合物,用于治疗各种皮肤病。这证明了咪唑衍生物在通过调节免疫应答来开发治疗疾病的局部药物中的潜力 (Syed,2001)。

作用机制

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research and development of imidazole-containing compounds are likely to focus on exploring these biological activities and developing new drugs to treat various diseases.

属性

IUPAC Name |

2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJNVAUUQQERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

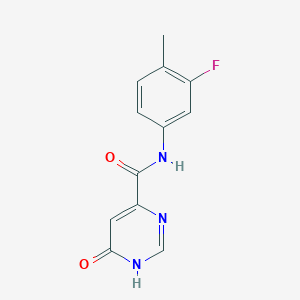

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

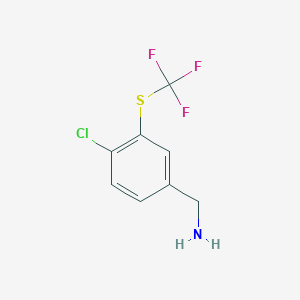

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

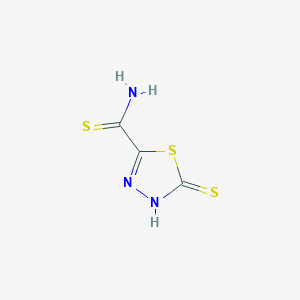

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)